

An In-depth Technical Guide to Isonicotinic Acid N-oxide

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Compound of Interest

Compound Name: Isonicotinic acid N-oxide

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Abstract

Isonicotinic acid N-oxide, a pyridine derivative, is a compound of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and its relationship with the prominent anti-tuberculosis drug, isoniazid. Detailed experimental protocols and a summary of its physicochemical data are presented to facilitate further research and application in drug development and chemical synthesis.

Core Properties of Isonicotinic Acid N-oxide

Isonicotinic acid N-oxide, also known as 4-pyridinecarboxylic acid 1-oxide, is a stable, solid organic compound. Its core chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Formula	C6H5NO3	[1] [2] [3]
Molecular Weight	139.11 g/mol	[1] [3] [4]
CAS Number	13602-12-5	[1] [2]
Appearance	Slightly beige solid	[1]
Melting Point	295 - 298 °C	[1]
Solubility	Very soluble in water	[1]

Synthesis of Isonicotinic Acid N-oxide

The synthesis of **isonicotinic acid N-oxide** is typically achieved through the oxidation of isonicotinic acid. A general experimental protocol is outlined below.

Experimental Protocol: Oxidation of Isonicotinic Acid

Materials:

- Isonicotinic acid
- Glacial acetic acid
- 30% Hydrogen peroxide
- Ethyl alcohol
- Acetone
- Ether
- Round-bottom flask with ground-glass joint
- Air condenser
- Heating mantle or steam bath

- Rotary evaporator
- Büchner funnel and flask
- Filtration paper

Procedure:

- In a round-bottom flask, dissolve isonicotinic acid in glacial acetic acid with gentle warming.
- To the resulting clear solution, add 30% hydrogen peroxide.
- Attach an air condenser and heat the mixture on a steam bath for approximately 3.5 hours.
- After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Near the end of the distillation, the product may begin to crystallize. Continue the distillation until almost dry.
- Dissolve the crude product in a minimal amount of boiling water.
- Add ethyl alcohol to the hot solution and allow it to cool slowly to facilitate crystallization.
- Cool the mixture to 5°C to maximize the yield of the precipitate.
- Collect the crystalline product by filtration using a Büchner funnel.
- Wash the collected solid sequentially with cold alcohol, acetone, and finally ether.
- Air-dry the final product, **isonicotinic acid N-oxide**.

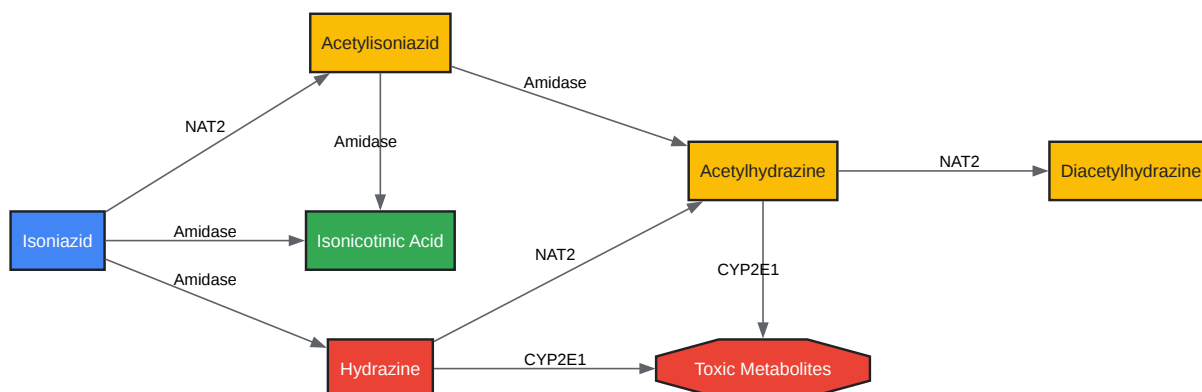
Relationship to Isoniazid and Metabolic Pathways

Isonicotinic acid is a key metabolite of the first-line anti-tuberculosis drug, isoniazid.

Understanding the metabolic fate of isoniazid is crucial for comprehending its efficacy and toxicity. Isoniazid is a prodrug that requires activation by the mycobacterial enzyme catalase-

peroxidase (KatG). The metabolism of isoniazid in the human liver primarily involves acetylation and hydrolysis.

The following diagram illustrates the major metabolic pathways of isoniazid.



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Caption: Metabolic pathway of Isoniazid.

The primary metabolic routes for isoniazid are acetylation by N-acetyltransferase 2 (NAT2) to form acetylisoniazid, and hydrolysis by amidase to yield isonicotinic acid and hydrazine.[2][4] Acetylisoniazid can be further hydrolyzed to isonicotinic acid and acetylhydrazine.[2][4] The hydrazine and acetylhydrazine metabolites can be further metabolized by cytochrome P450 2E1 (CYP2E1) into reactive, toxic metabolites that are implicated in isoniazid-induced hepatotoxicity.[2][4]

Potential Biological Assays

While specific biological assays for **isonicotinic acid N-oxide** are not extensively documented in the public domain, its structural similarity to other biologically active pyridine derivatives suggests that its effects could be evaluated using standard in vitro assays.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

- Human cancer cell lines (e.g., HepG2, A549, MCF-7)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Isonicotinic acid N-oxide**
- Dimethyl sulfoxide (DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- 96-well plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
- **Compound Treatment:** Prepare a stock solution of **isonicotinic acid N-oxide** in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.
- **MTT Addition:** Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The IC50 value can be calculated from the dose-response curve.

Conclusion

Isonicotinic acid N-oxide is a versatile compound with established chemical properties and a clear synthetic route. Its close relationship to the essential drug isoniazid highlights its importance in the study of drug metabolism and potential toxicities. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and organic synthesis, enabling further exploration of this and related compounds.

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References

- 1. ClinPGx [clinpgx.org]
- 2. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) - PMC [pmc.ncbi.nlm.nih.gov]
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